molecular formula C22H21NO6 B254662 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B254662
M. Wt: 395.4 g/mol
InChI Key: JNVBGLHSIPTJOX-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one, also known as HPPH, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. HPPH belongs to the class of compounds known as porphyrins, which are organic molecules that play important roles in biological processes such as oxygen transport and photosynthesis.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one in PDT involves its selective accumulation in tumor cells, where it is activated by light to produce reactive oxygen species. 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have a high tumor-to-normal tissue ratio, which means that it accumulates preferentially in tumor cells and not in normal cells. This selectivity is thought to be due to the increased vascularity and permeability of tumor tissue, which allows for greater accumulation of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects in cancer cells. One of the main effects is the induction of apoptosis, which is a form of programmed cell death that is activated in response to cellular stress. 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumor cells. In addition, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one has been shown to have immunomodulatory effects, which may help to enhance the body's natural immune response to cancer.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high tumor-to-normal tissue ratio, which allows for selective accumulation in tumor cells. This makes it a useful tool for studying the mechanisms of cancer cell death and the effects of PDT. However, one limitation of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one and its potential applications in cancer treatment. One area of research is the development of new methods for synthesizing 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one that are more efficient and cost-effective. Another area of research is the optimization of PDT protocols using 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one, including the development of new light sources and dosing regimens. Additionally, there is ongoing research into the use of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce side effects.

Synthesis Methods

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One commonly used method involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(prop-2-en-1-yloxy)benzaldehyde. This intermediate is then reacted with 4-(bromomethyl)phenylboronic acid to form 4-(prop-2-en-1-yloxy)phenylboronic acid. The final step involves the reaction of this intermediate with 5-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid to form 3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in cancer treatment. One of the main applications is in photodynamic therapy (PDT), which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent that has been selectively accumulated in tumor cells. When the photosensitizer is activated by light, it produces reactive oxygen species that cause damage to the tumor cells, leading to their destruction.

properties

Product Name

3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(4Z)-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C22H21NO6/c1-2-13-29-17-9-5-15(6-10-17)20(26)18-19(14-3-7-16(25)8-4-14)23(11-12-24)22(28)21(18)27/h2-10,19,24-26H,1,11-13H2/b20-18-

InChI Key

JNVBGLHSIPTJOX-ZZEZOPTASA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)/O

SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)O)O

Origin of Product

United States

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